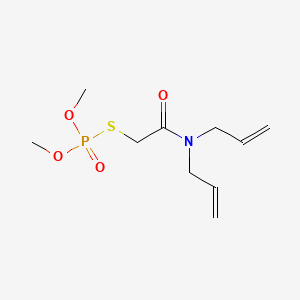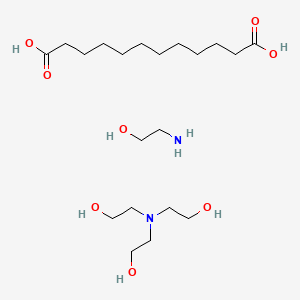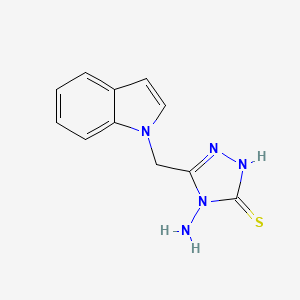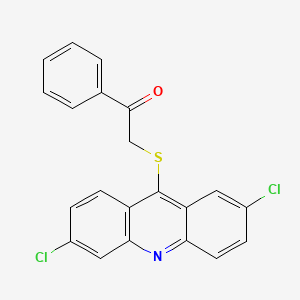
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone. The compound’s structure includes two chlorine atoms and a thioether linkage, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Introduction of Chlorine Atoms: Chlorination of the acridine moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The thioether linkage is introduced by reacting the chlorinated acridine with a thiol compound under basic conditions.
Attachment of the Phenyl Group: The final step involves the coupling of the phenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the acridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted acridine derivatives
科学的研究の応用
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The thioether linkage and chlorine atoms enhance its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates with DNA.
Uniqueness
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
134826-42-9 |
|---|---|
分子式 |
C21H13Cl2NOS |
分子量 |
398.3 g/mol |
IUPAC名 |
2-(2,6-dichloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H13Cl2NOS/c22-14-7-9-18-17(10-14)21(16-8-6-15(23)11-19(16)24-18)26-12-20(25)13-4-2-1-3-5-13/h1-11H,12H2 |
InChIキー |
KIOXREQQGXFMJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



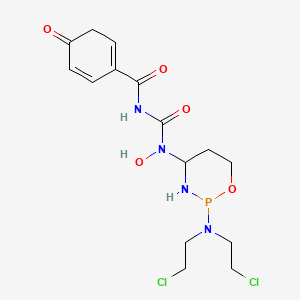
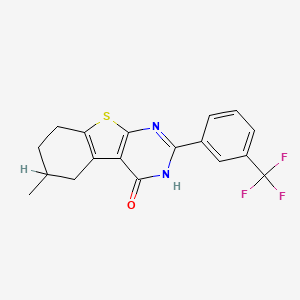
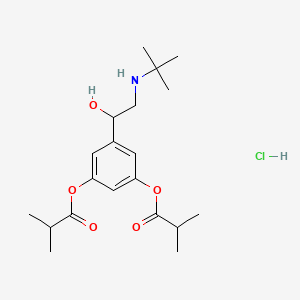
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)


